2-(4-异丁基苯基)丙酸2,3-二羟基丙酯

描述

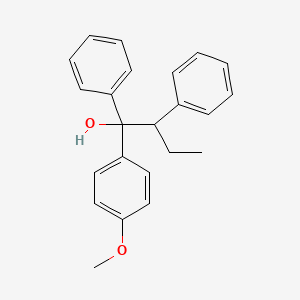

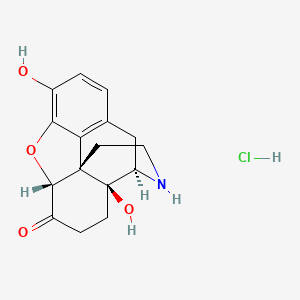

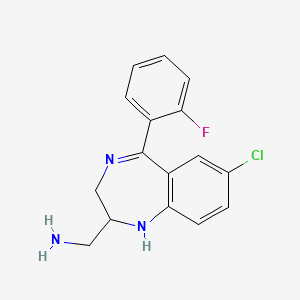

“2-(4-Isobutylphenyl)propionic acid 2,3-dihydroxypropyl ester” is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen . It is also known as “(S)-(+)-2-(4-Isobutylphenyl)propionic acid” and has a molecular weight of 206.28 .

Synthesis Analysis

The synthesis of 2-(4-Isobutylphenyl)propionic acid involves several steps. It can be synthesized from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, via methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate in four steps . Another method involves the reaction of p-isobutylacetophenone with methyl chloroacetate using sodium methoxide as a catalyst .Molecular Structure Analysis

The molecular formula of 2-(4-Isobutylphenyl)propionic acid 2,3-dihydroxypropyl ester is C16H24O4 and it has a molecular weight of 280.36 . The structure of the compound includes a propionic acid group attached to an isobutylphenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(4-Isobutylphenyl)propionic acid include the reaction of p-isobutylacetophenone with methyl chloroacetate, followed by reaction of the glycidic ester with BF3 . The intermediately formed glycidic ester is then hydrolyzed with alkali to give the corresponding salt of glycidic acid, which is then decarboxylated .科学研究应用

合成和化学性质

- 2-(4-异丁基苯基)丙酸因其高抗炎活性而被合成,用于治疗风湿病等疾病。该合成涉及从3-甲基-3-(4-异丁基苯基)甘油酸甲酯的步骤(Kogure, Nakagawa, & Fukawa, 1975)。

- 一项关于2-芳基-2-氟丙酸制备的研究,包括2-氟-2-(4-异丁基苯基)丙酸,讨论了其甲酯的酶促外消旋体拆分(Schlosser, Michel, Guo, & Sih, 1996)。

- 已经探索了用2-(4-异丁基苯基)丙酸酯化一级环糊精羟基,通过核磁共振波谱确定了取代的程度和区域选择性(Shipilov, Kurochkina, Levina, & Grachev, 2015)。

环境和生物降解

- 对布鲁氏菌属sp。菌株Ibu-2等细菌在环境中降解布洛芬(2-(4-异丁基苯基)丙酸)的研究表明,该化合物在断环之前分解(Murdoch & Hay, 2005)。

分析和合成方法

- 2-羟基-2-(对异丁基苯基)-丙酸(2-(对异丁基苯基)丙酸的前体)的电化学合成方法已经通过电化学还原开发出高收率(Ikeda & Manda, 1984)。

- 一项关于使用铂和掺硼金刚石阳极在酸性水性介质中电芬顿降解布洛芬的研究揭示了高级氧化过程及其效率的见解(Skoumal et al., 2009)。

作用机制

Target of Action

It is related to ibuprofen , which is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 .

Mode of Action

If it acts similarly to ibuprofen, it would inhibit the cox enzymes, reducing the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Biochemical Pathways

As an nsaid-related compound, it may affect the arachidonic acid pathway, leading to a decrease in the synthesis of prostaglandins and thromboxanes .

Result of Action

If it acts similarly to ibuprofen, it would result in reduced inflammation, pain, and fever due to the decreased production of prostaglandins .

属性

IUPAC Name |

2,3-dihydroxypropyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11(2)8-13-4-6-14(7-5-13)12(3)16(19)20-10-15(18)9-17/h4-7,11-12,15,17-18H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMOFRMULCSFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179455.png)

![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)

![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)

![Methyl 2-[3-(trifluoromethyl)anilino]nicotinate](/img/structure/B3179483.png)

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;chloride](/img/structure/B3179495.png)